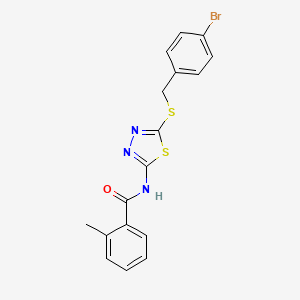
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For instance, a related compound was prepared by stirring a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using single-crystal X-ray structure determination . For example, the crystal structure of “2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole” was found to be monoclinic, with a = 13.4050(4) Å, b = 4.7716(1) Å, c = 11.7303(4) Å, and β = 105.885(3)° .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the formation of new bonds and the breaking of old ones. For example, the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide results in the formation of a new compound .科学的研究の応用
Anticancer Properties
The compound’s benzamide and thiadiazole moieties make it an interesting candidate for cancer research. Researchers have explored its effects on cancer cell lines, investigating its potential as an antiproliferative agent. Preliminary studies suggest that it may interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. Further mechanistic studies are needed to elucidate its precise anticancer mechanisms .
Antimicrobial Activity
The presence of the bromobenzyl and thiadiazole groups hints at possible antimicrobial properties. Researchers have evaluated its efficacy against bacterial and fungal strains. In vitro assays revealed promising results, particularly against Gram-positive bacteria. The compound’s mode of action and potential as a novel antimicrobial agent warrant further investigation .
Anti-inflammatory Effects
Given its structural resemblance to known anti-inflammatory compounds, this benzamide-thiadiazole hybrid may possess anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of key enzymes. Understanding its anti-inflammatory potential could lead to novel therapeutic strategies .
Neuroprotective Potential
The compound’s unique scaffold suggests possible neuroprotective effects. In vitro and in vivo studies have investigated its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings open avenues for developing neuroprotective agents based on its structure .
Computational Studies
Density functional theory (DFT) calculations have been employed to predict its electronic properties, reactivity, and binding affinity with specific protein targets. These computational insights guide experimental design and provide a deeper understanding of its interactions with biological macromolecules .
Drug Delivery Systems
Researchers have explored the compound’s potential as a drug carrier or prodrug. Its stability, solubility, and ability to release active moieties under specific conditions make it an attractive candidate for targeted drug delivery .
特性
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS2/c1-11-4-2-3-5-14(11)15(22)19-16-20-21-17(24-16)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKKLSDDKIGWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea](/img/structure/B2433501.png)
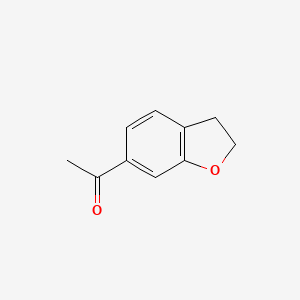
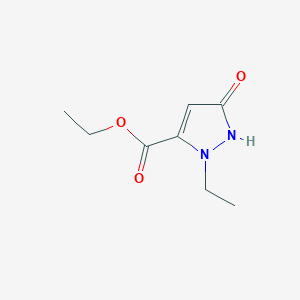
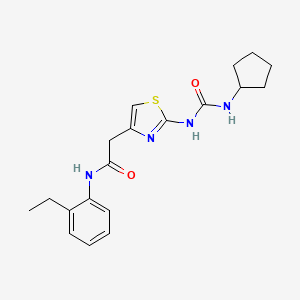
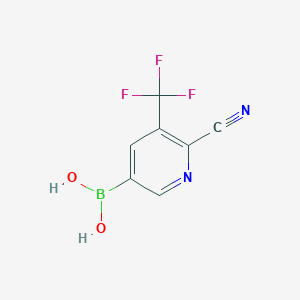
![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B2433512.png)
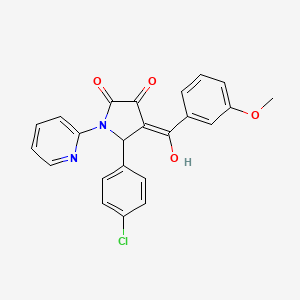
![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2433516.png)

![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide](/img/structure/B2433520.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2433523.png)